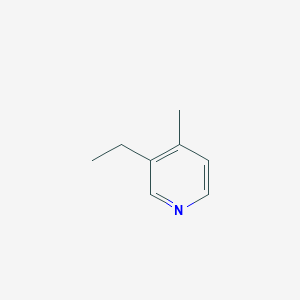

3-Ethyl-4-methylpyridine

Übersicht

Beschreibung

R348 ist ein niedermolekularer Inhibitor, der Januskinase 3 (JAK3) als Zielmolekül hat. Es wurde auf sein Potenzial zur Behandlung verschiedener Autoimmunerkrankungen untersucht, darunter rheumatoide Arthritis, Psoriasis und trockene Augen. R348 ist bekannt für seine Fähigkeit, die Aktivierung des Immunsystems und die Zytokin-Signalübertragung zu modulieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Herstellungsmethoden

Die Herstellung von R348 umfasst verschiedene Synthesewege und Reaktionsbedingungen. Eine übliche Methode beinhaltet die Synthese von R348 aus seinem Vorläufer, R333, einem ATP-kompetitiven Inhibitor der JAK3-Kinase. Die Herstellung beinhaltet das Auflösen des Arzneimittels in Dimethylsulfoxid (DMSO) und das Mischen mit Polyethylenglykol (PEG300) und Tween 80, um die gewünschte Konzentration zu erreichen . Industrielle Produktionsmethoden für R348 sind nicht umfassend dokumentiert, beinhalten aber wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion.

Vorbereitungsmethoden

The preparation of R348 involves several synthetic routes and reaction conditions. One common method includes the synthesis of R348 from its precursor, R333, which is an ATP-competitive inhibitor of JAK3 kinase. The preparation involves dissolving the drug in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300) and Tween 80 to achieve the desired concentration . Industrial production methods for R348 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

R348 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung ist bekannt dafür, mit Zytokinrezeptoren zu interagieren und die Phosphorylierung von Signaltransduktoren und Aktivatoren der Transkription (STATs) zu hemmen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind DMSO, PEG300 und Tween 80. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die phosphorylierten und nicht-phosphorylierten Formen von STAT-Proteinen .

Wissenschaftliche Forschungsanwendungen

R348 wurde umfassend auf seine wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie untersucht. In präklinischen Studien zeigte R348 Wirksamkeit bei der Reduktion von arthritischen Symptomen, Knochenzerstörung und Schwellung in Modellen der rheumatoiden Arthritis. Es zeigte auch Wirksamkeit in Modellen von Psoriasis und Transplantatabstoßung . Zusätzlich wurde R348 auf sein Potenzial zur Behandlung von trockenen Augen untersucht, wo es die zugrunde liegende Entzündung reduzieren soll . Die Fähigkeit der Verbindung, JAK3 zu hemmen, macht sie zu einem wertvollen Werkzeug für die Untersuchung der Aktivierung des Immunsystems und der Zytokin-Signalübertragungspfade.

Wirkmechanismus

R348 entfaltet seine Wirkung durch selektive Hemmung von Januskinase 3 (JAK3), einer cytoplasmatischen Tyrosinkinase, die an der Aktivierung des Immunsystems und der Zytokin-Signalübertragung beteiligt ist. JAK3 ist entscheidend für die Entwicklung von CD8-Gedächtniszellen und wird in verschiedenen Immunzellen exprimiert, darunter T-Zellen, B-Zellen, natürliche Killerzellen, Mastzellen und Makrophagen. Durch die Hemmung von JAK3 hemmt R348 die Entwicklung von CD8-Gedächtniszellen und schwächt die Interleukin 7 (IL7) und Interleukin 15 (IL-15) Signalwege . Dieser Mechanismus macht R348 zu einem vielversprechenden Medikament zur Behandlung von Autoimmunerkrankungen.

Wirkmechanismus

R348 exerts its effects by selectively inhibiting Janus kinase 3 (JAK3), a cytoplasmic tyrosine kinase involved in immune system activation and cytokine signaling. JAK3 is critical for the development of CD8 memory cells and is expressed in various immune cells, including T cells, B cells, natural killer cells, mast cells, and macrophages. By inhibiting JAK3, R348 impedes the development of CD8 memory cells and attenuates the interleukin 7 (IL7) and interleukin 15 (IL-15) pathways . This mechanism makes R348 a promising drug for the treatment of autoimmune disorders.

Vergleich Mit ähnlichen Verbindungen

R348 ist einzigartig in seiner selektiven Hemmung von JAK3 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen R333, den Vorläufer von R348, der ebenfalls JAK3 hemmt, und andere JAK-Inhibitoren wie Tofacitinib und Baricitinib. Im Gegensatz zu R348 hemmen Tofacitinib und Baricitinib mehrere JAK-Familienmitglieder, darunter JAK1 und JAK2, was zu breiteren immunsuppressiven Wirkungen führen kann . Die Selektivität von R348 für JAK3 macht es zu einer gezielteren Therapie mit potenziell weniger Nebenwirkungen.

Schlussfolgerung

R348 ist ein vielversprechender niedermolekularer Inhibitor mit erheblichem Potenzial zur Behandlung von Autoimmunerkrankungen und anderen entzündlichen Erkrankungen. Seine selektive Hemmung von JAK3 und seine Fähigkeit, die Aktivierung des Immunsystems zu modulieren, machen es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und therapeutische Anwendungen. Weitere Studien und klinische Studien sind erforderlich, um seine Wirksamkeit und sein Sicherheitsprofil vollständig zu verstehen.

Eigenschaften

IUPAC Name |

3-ethyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060182 | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-21-5 | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-4-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

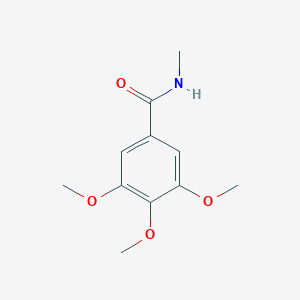

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination geometry of 3-ethyl-4-methylpyridine when complexed with copper(II) ions?

A1: this compound (often referred to as β-collidine) typically acts as a monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. The resulting complexes can exhibit a range of geometries depending on factors like the other ligands present and the stoichiometry of the complex. For example, in the complex azidotetrakis-(this compound)copper(II) perchlorate, the copper(II) ion adopts a tetragonal pyramidal geometry with four β-collidine ligands occupying the basal sites and a terminal azido ligand at the apical position. [, ] Conversely, in di-μ(1,1)-azido-[diazidotetrakis(this compound)]dicopper(II), copper(II) adopts a distorted square pyramidal geometry. [, ]

Q2: Can you describe the magnetic behavior observed in manganese(II) complexes containing this compound and azido ligands?

A2: Research indicates that incorporating both this compound and azido ligands in manganese(II) complexes can lead to intriguing magnetic properties, particularly when these complexes form one-dimensional chain structures. For instance, the compound [{Mn2(this compound)6(μ1,1-N3)2(μ1,3-N3)}n][PF6]n displays alternating ferromagnetic and antiferromagnetic interactions between the manganese(II) centers, mediated by the bridging azido ligands. [] This behavior arises from the specific arrangement of the ligands and the resulting magnetic exchange pathways.

Q3: How does the presence of this compound in a manganese(II) chloride complex influence its luminescent properties?

A3: Crystals of the complex formed by manganese(II) chloride with this compound hydrochloride exhibit green luminescence. [, ] This luminescence arises from a 4T2g → 6A1 transition within the manganese(II) ion, which adopts a tetrahedral coordination environment in this complex. The this compound ligand plays a crucial role in establishing this tetrahedral geometry, influencing the energy levels within the manganese(II) ion and enabling the observed green luminescence.

Q4: Beyond copper(II) and manganese(II), are there other metal ions known to form complexes with this compound?

A4: Yes, this compound has been shown to complex with various other transition metal ions. A study exploring the coordination chemistry of perchlorate groups with pyridine and substituted pyridines investigated cobalt(II) complexes of the formula [CoL4(ClO4)2], where L included this compound. [] Additionally, the study reported the synthesis and characterization of [Mn(pyridine)4(ClO4)2], [Cu(pyridine)4(ClO4)2], and 2, highlighting the ability of this compound to coordinate with a range of transition metal ions. []

Q5: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A5: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the ligand and changes in these modes upon complexation. [, ] Electronic absorption spectroscopy, including UV-Visible and near-infrared (NIR) regions, provides insights into the electronic structure and coordination geometry of the metal complexes. [, ] Resonance Raman (RR) spectroscopy has been particularly useful in elucidating the nature of dioxygen adducts in cobalt complexes of cofacial diporphyrins, where this compound acts as an axial ligand. [] Electron spin resonance (ESR) spectroscopy can provide valuable information about the electronic configuration and spin states of paramagnetic metal centers in these complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)